molecular formula C12H21NO6 B2778370 Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate CAS No. 82803-55-2

Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate

Cat. No. B2778370
CAS RN: 82803-55-2
M. Wt: 275.301
InChI Key: LNVSVQDYUJMTGQ-UHFFFAOYSA-N
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Description

Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate, also known as 1,5-dimethyl 3-{[(tert-butoxy) carbonyl]amino}pentanedioate, is an organic compound with the molecular formula C12H21NO6 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 21 hydrogen atoms, 6 oxygen atoms, and 1 nitrogen atom . The compound has a molecular weight of 275.298 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 370.9±32.0 °C at 760 mmHg, and a flash point of 178.1±25.1 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds . Its polar surface area is 91 Å2 .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Functionalized Amino Acid Derivatives : Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate has been utilized in the synthesis of functionalized amino acid derivatives, like N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, showing potential for the design of anticancer agents. For example, certain compounds synthesized demonstrated significant cytotoxicity against human cancer cell lines, particularly ovarian cancer (Kumar et al., 2009).

Role in Diversity-Oriented Synthesis : The compound has been involved in the diversity-oriented synthesis of pyrimidine derivatives, serving as an intermediate. These pyrimidine derivatives are analogs of pyrido[2,3-d]pyrimidines and exhibit biological activities, suggesting the compound's utility in the synthesis of biologically active molecules (Berzosa et al., 2011).

Structural Studies and Geometric Changes : Research has been conducted on the geometric changes around the nitrogen atom due to a urethane-type bis(tert-butoxycarbonyl) substituent, indicating the compound's significance in studying molecular structure and conformation (Wojewska et al., 2013).

Applications in Molecular Chemistry

Nickel(II) and Copper(II) Complexes : The compound has been used in the synthesis of tetradentate unsymmetrical Schiff base ligands, leading to the formation of nickel(II) and copper(II) complexes. This study provided the first evidence of positional isomerism in such systems, highlighting the compound's utility in complex molecular syntheses (Chattopadhyay et al., 2006).

properties

IUPAC Name

dimethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(6-9(14)17-4)7-10(15)18-5/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVSVQDYUJMTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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